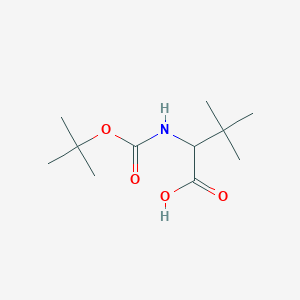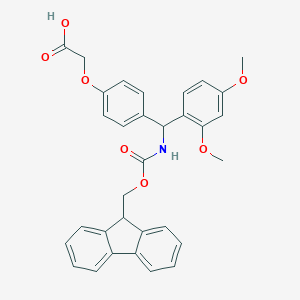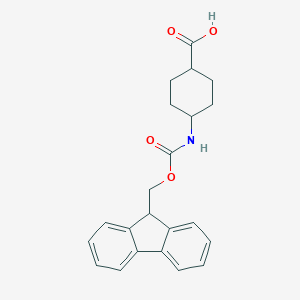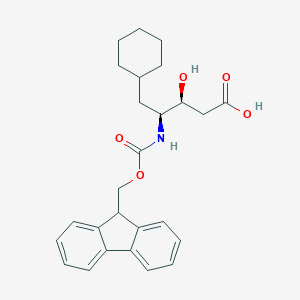
2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
Overview
Description
The compound “2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid” is a derivative of DAP (diaminopropionic acid) and is used in the synthesis of glucosamine synthase inhibitors and myosin kinase inhibitors . It is also used in the preparation of peptides with metal complexing groups .
Synthesis Analysis
The synthesis of this compound involves the use of the tert-butyloxycarbonyl (Boc) group as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can also be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Molecular Structure Analysis
The molecular structure of this compound includes a Boc-protected amino group, which is a common feature in peptide synthesis . The Boc group provides protection for the amino group during synthesis, preventing unwanted reactions with other reactive groups .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role in peptide synthesis . The Boc group can be selectively removed via treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . This allows for the stepwise removal of the Boc protecting group and side-chain deprotection and peptide cleavage .Scientific Research Applications
N-tert-Butoxycarbonylation of Amines : It's used as a catalyst for N-tert-butoxycarbonylation of amines, important in peptide synthesis. The tert-butoxycarbonyl group is crucial for protecting amines during synthesis and can be easily removed later, making it a useful component in Merrifield’s solid phase peptide synthesis (Heydari et al., 2007).
Synthesis of Anticancer Agents : Functionalized amino acid derivatives using this compound have been synthesized and evaluated for cytotoxicity against human cancer cell lines, showing potential in designing new anticancer agents (Kumar et al., 2009).
Study of Peptide Properties : It has been used in studies related to peptides containing non-coded amino acids with bulky side chains. These studies explore the physical and biological characteristics of such peptides (Pospíšek & Bláha, 1987).
Synthesis of N-Protected Amino Acids : It assists in the facile synthesis of N-benzyloxycarbonyl-amino acid-tert-butyl ester derivatives, important in organic and medicinal chemistry (Chevallet et al., 1993).
Crystal Structure Analysis : The compound is used in crystal structure analysis of amino acid derivatives, helping in understanding molecular conformations and interactions (Cetina et al., 2003).
Synthesis of Iodoalkanoates : It's employed in the efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, important in organic synthesis (Koseki et al., 2011).
Safety And Hazards
The safety data sheet for a similar compound, N-BOC-DL-2-Aminotetralin-2-carboxylic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid inhalation, ingestion, and contact with skin and eyes . In case of contact, it is advised to wash the area thoroughly with soap and water .
properties
IUPAC Name |
3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFZIPCTFBPFLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00937706 | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | |
CAS RN |
169870-82-0 | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Fmoc-[D]Gly-OH](/img/structure/B558005.png)








![4-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B558031.png)